molecular formula C22H21F3N2O4S B2539102 1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-78-7

1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2539102
CAS No.: 899739-78-7
M. Wt: 466.48
InChI Key: DNRQYYOTEONLTJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H21F3N2O4S and its molecular weight is 466.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of related compounds, including hexahydropyrrolo[3,2-c]pyrazol-5-ones and imidazole, pyrimidines, amino-s-triazine, or triazole derivatives. These processes involve reactions with hydrazines and amidines, suggesting potential pathways for the synthesis of similar compounds (Kascheres et al., 1991).
  • Other studies have investigated the synthesis of pyrrolo[2,1-c][1,4]benzothiazines, which may provide insights into the synthetic routes and chemical behavior of the compound (Bates et al., 1986).

Pharmacological Applications

  • A study on tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines revealed their potential as vascular smooth muscle relaxants and antihypertensive agents. This suggests possible pharmacological applications for related compounds (Abou-Gharbia et al., 1984).
  • Novel 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties, including some with structural similarities to the compound , have shown promising anti-inflammatory and antimicrobial activity (Keche et al., 2012).

Molecular Conformations and Properties

  • Research on closely related tetrahydropyrrolo[4,3-c]pyridines has provided insights into their molecular conformations and hydrogen bonding, which can be crucial for understanding the properties and potential applications of the compound (Sagar et al., 2017).

Antimicrobial Activity

  • Several studies have synthesized novel heterocyclic compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, that contain structural elements similar to the compound . These compounds have shown promising antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-30-18-10-9-15(14-19(18)31-2)21-17-7-5-11-26(17)12-13-27(21)32(28,29)20-8-4-3-6-16(20)22(23,24)25/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQYYOTEONLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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